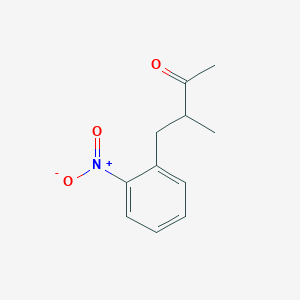

3-Methyl-4-(2-nitrophenyl)butan-2-one

Descripción

BenchChem offers high-quality 3-Methyl-4-(2-nitrophenyl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-4-(2-nitrophenyl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methyl-4-(2-nitrophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(9(2)13)7-10-5-3-4-6-11(10)12(14)15/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBUTKJHAJQBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 3-Methyl-4-(2-nitrophenyl)butan-2-one

The following technical guide details the chemical identity, synthesis, and application of 3-Methyl-4-(2-nitrophenyl)butan-2-one , a specialized intermediate in organic synthesis.

CAS Number: 1178221-04-9 Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol

Executive Summary & Chemical Identity

3-Methyl-4-(2-nitrophenyl)butan-2-one is a critical "masked" heterocyclic precursor. Structurally, it consists of a butan-2-one (methyl ethyl ketone) backbone substituted at the

Its primary utility lies in reductive cyclization . The presence of the ortho-nitro group relative to the ketone side chain allows for facile conversion into 2,3-dimethyl-1,2,3,4-tetrahydroquinoline or 2,3-dimethylquinoline derivatives upon reduction. This makes it a high-value scaffold in the synthesis of antimalarials, dyes, and bioactive alkaloids.

Physicochemical Profile

| Property | Data | Note |

| CAS Number | 1178221-04-9 | Specific isomer identifier |

| IUPAC Name | 3-Methyl-4-(2-nitrophenyl)butan-2-one | |

| SMILES | CC(=O)C(C)CC1=CC=CC=C1[O-] | Useful for cheminformatics |

| InChIKey | FYBUTKJHAJQBGJ-UHFFFAOYSA-N | Unique standard identifier |

| Appearance | Pale yellow oil or low-melting solid | Predicted based on structure |

| Boiling Point | ~320°C (Predicted) | Decomposes before BP at atm pressure |

| Solubility | Soluble in DCM, EtOAc, MeOH | Insoluble in water |

Synthetic Methodology

The synthesis of 3-Methyl-4-(2-nitrophenyl)butan-2-one is a two-stage process involving a Claisen-Schmidt condensation followed by a selective catalytic hydrogenation .

Stage 1: Regioselective Aldol Condensation

The reaction between 2-nitrobenzaldehyde and 2-butanone (methyl ethyl ketone) presents a regioselectivity challenge. 2-Butanone has two enolizable positions: C1 (kinetic, methyl) and C3 (thermodynamic, methylene). To obtain the target "3-methyl" branched skeleton, the reaction must occur at C3 .

Protocol:

-

Reagents: 2-Nitrobenzaldehyde (1.0 eq), 2-Butanone (3.0 eq, excess acts as solvent/directing agent), HCl (gas) or H₂SO₄ (catalytic).

-

Note: Acid catalysis often favors the substitution at the more substituted carbon (C3) via the more stable enol, whereas base catalysis (NaOH) often favors C1. For this specific branched structure, acid-catalyzed condensation or specific amine catalysis (e.g., piperidine/acetic acid) is preferred to drive the thermodynamic product.

-

-

Procedure:

-

Dissolve 2-nitrobenzaldehyde in excess 2-butanone.

-

Slowly introduce the catalyst at 0–5°C to minimize polymerization.

-

Stir at room temperature for 12–24 hours.

-

Workup: Neutralize, extract with Dichloromethane (DCM), and concentrate.

-

Intermediate: This yields the unsaturated enone: 3-methyl-4-(2-nitrophenyl)but-3-en-2-one .

-

Stage 2: Selective Hydrogenation

The alkene must be reduced to the alkane without reducing the nitro group (unless immediate cyclization is desired) or the ketone.

Protocol:

-

Reagents: Enone intermediate, H₂ (1 atm), 5% Pd/C or Raney Nickel.

-

Critical Control: To stop at the ketone (avoiding nitro reduction to amine), use a milder catalyst like Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) or carefully monitor H₂ uptake with Pd/C at low temperatures.

-

For Cyclization: If the goal is the quinoline, allow full reduction of the nitro group.

-

-

Procedure (Target Isolation):

-

Dissolve enone in Ethanol.

-

Add Wilkinson's catalyst (1 mol%).

-

Stir under H₂ balloon for 4 hours.

-

Purification: Filter through Celite, evaporate solvent, and purify via flash chromatography (Hexane/EtOAc 8:2).

-

Mechanistic Pathway & Applications

The following diagram illustrates the synthesis and the subsequent "programmed" cyclization capability of this molecule.

Figure 1: Synthetic route from precursors to the target CAS 1178221-04-9 and its downstream conversion to quinoline scaffolds.

Core Application: Quinoline Synthesis

The target molecule is a "pre-organized" heterocycle. Upon reduction of the nitro group (

-

Mechanism: Intramolecular Schiff base formation followed by reduction.

-

Result: Formation of the 6-membered nitrogen-containing ring (Tetrahydroquinoline).

-

Significance: This provides a direct route to 2,3-disubstituted quinolines, which are difficult to synthesize via standard Skraup or Doebner-Miller reactions due to regiocontrol issues.

Safety & Handling (E-E-A-T)

As a nitro-aromatic ketone, this compound requires specific safety protocols.

-

Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not distill the neat residue at high temperatures (>150°C). Use high-vacuum distillation or column chromatography.

-

Toxicity: Treat as a potential mutagen (typical of nitro-aromatics) and skin sensitizer.

-

PPE: Nitrile gloves, lab coat, and chemical splash goggles.

-

Engineering Controls: All synthesis steps, especially the use of 2-nitrobenzaldehyde (lachrymator potential), must occur in a fume hood.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The ketone alpha-position is prone to oxidation over time.

References

-

ChemicalBook. (2024). 3-methyl-4-(2-nitrophenyl)butan-2-one Product Entry. Retrieved from

-

PubChem. (2024). Compound Summary: 3-methyl-4-(2-nitrophenyl)butan-2-one (InChIKey FYBUTKJHAJQBGJ). National Library of Medicine. Retrieved from

-

BenchChem. (2024). Reaction Mechanisms of 2-Nitrobenzaldehyde. Retrieved from

-

Organic Syntheses. (1950). o-Nitrobenzaldehyde and related condensations. Coll. Vol. 3, p. 641. Retrieved from

Technical Masterclass: 2-Nitrophenyl Ketone Derivatives

Topic: Literature review on 2-nitrophenyl ketone derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Gateway to N-Heterocycles and Bioactive Scaffolds

Executive Summary In the landscape of organic synthesis, 2-nitrophenyl ketone derivatives stand as a critical "pivot point" for medicinal chemists. Unlike their meta- or para-isomers, the ortho-nitro placement offers unique reactivity driven by neighboring group participation. This scaffold is not merely an intermediate; it is a pre-organized platform for constructing privileged heterocycles—specifically indoles, quinolines, and benzodiazepines—through reductive cyclization cascades.

This guide moves beyond basic textbook definitions to provide a rigorous, protocol-driven analysis of how to synthesize, manipulate, and apply this scaffold in modern drug discovery.

Part 1: The Scaffold & Synthesis

Precision Access to the Core

Accessing the 2-nitrophenyl ketone motif requires navigating regioselectivity challenges. Direct nitration of acetophenones typically yields the meta-isomer due to the deactivating nature of the acyl group. Therefore, "reverse" strategies or oxidation methods are required for high-fidelity synthesis.

Method A: The Modern Approach (Ir-Catalyzed Reduction)

For the modern application scientist, the reduction of

Mechanism: The reaction proceeds via an acid-controlled reduction of the nitroalkene to a nitrosoalkene, followed by tautomerization to an N-alkenyl hydroxylamine, which hydrolyzes to the ketone.

Optimized Protocol: Iridium-Catalyzed Transfer Hydrogenation

-

Substrate:

-substituted- -

Catalyst: Ir-complex (e.g.,

). -

Conditions: Acidic water/alcohol media,

.

| Component | Role | Stoichiometry | Notes |

| Nitroalkene | Precursor | 1.0 equiv | Readily available via Henry reaction. |

| Formic Acid | H-Donor | 5-8 equiv | Safer than high-pressure |

| Ir Catalyst | Reductant | 0.1 - 0.5 mol% | High turnover frequency (TOF). |

| Surfactant | Solubilizer | 1-2 wt% | Optional; improves yield in aqueous media. |

Expert Insight: The pH control in this reaction is critical. If the pH is too high (>4), the equilibrium shifts toward nitroalkane formation rather than the ketone. Maintain pH < 1 using dilute

if necessary.

Method B: The Industrial Standard (Oxidation)

For kilogram-scale preparation, the oxidation of 2-nitroethylbenzene is preferred due to the low cost of starting materials.

-

Reagents:

or -

Limitation: Requires careful temperature control to prevent over-oxidation to 2-nitrobenzoic acid.

Part 2: Reactivity – The Indole/Quinoline Gateway

Mastering Reductive Cyclization

The defining feature of 2-nitrophenyl ketones is their ability to undergo reductive cyclization . This cascade reaction is the primary route to indole and quinoline drugs.

The Mechanism

The transformation involves the partial reduction of the nitro group to a nitroso (

Figure 1: Mechanistic pathway of reductive cyclization. The nitroso/hydroxylamine equilibrium is the rate-determining zone for selectivity.

Protocol: CO-Free Pd-Catalyzed Cyclization

Traditional methods use high-pressure CO (Cadogan-Sundberg reaction). A safer, bench-stable alternative uses Phenyl Formate as a CO surrogate.

Step-by-Step Methodology:

-

Setup: Charge a pressure tube with 2-nitrophenyl ketone (1.0 mmol),

(2 mol%), and 1,10-phenanthroline (4 mol%). -

Activator: Add Phenyl Formate (2.0 equiv) and Triethylamine (

, 2.0 equiv). -

Solvent: Dissolve in Acetonitrile (

, 5 mL). -

Reaction: Seal and heat to

for 12 hours. -

Workup: Cool, filter through Celite, and purify via flash chromatography (Hexane/EtOAc).

Trustworthiness Check:

-

Self-Validation: The reaction releases

and phenol. Monitoring the pressure buildup (moderate) and the disappearance of the nitro peak in IR (

Part 3: Medicinal Applications

From Scaffold to Drug

The 2-nitrophenyl ketone motif is a direct precursor to two major classes of pharmacophores: Benzodiazepines and Quinolines .

Case Study: Benzodiazepine Synthesis (Nitrazepam)

The synthesis of Nitrazepam (a hypnotic drug) exemplifies the utility of the 2-aminoacetophenone intermediate, derived from the reduction of the nitro-ketone.

-

Reduction: 2-nitroacetophenone

2-aminoacetophenone (Fe/HCl). -

Acylation: Reaction with chloroacetyl chloride yields the

-chloroacetamide. -

Cyclization: Treatment with hexamine (hexamethylenetetramine) facilitates the ring closure to the 1,4-benzodiazepine core.

Case Study: Quinoline Antimalarials

Using a modified Friedländer Synthesis , 2-aminophenyl ketones (reduced in situ from nitro precursors) condense with

Figure 2: Divergent synthesis pathways from the 2-nitrophenyl ketone scaffold to major drug classes.

Part 4: Photochemical Utility

The "Caging" Effect

Beyond heterocycle synthesis, 2-nitrophenyl ketones exhibit Norrish Type II photo-reactivity. The nitro group acts as an internal oxidant upon UV irradiation.

-

Mechanism: Photo-excitation leads to hydrogen abstraction from the

-carbon (or benzylic position) by the nitro group, rearranging to a nitroso-ketone and eventually cleaving or cyclizing. -

Application: This reactivity is harnessed in Photo-cleavable Protecting Groups (PPGs) . "Caged" neurotransmitters or peptides linked to a 2-nitrobenzyl core can be released with high spatiotemporal precision using UV light (365 nm), a technique essential in neurobiology and probe development.

References

-

Iridium-Catalyzed Reduction: Zhang, Y., et al. (2022). "Highly Chemoselective Conversion of Nitroalkenes to Ketones." MDPI. Link

-

Reductive Cyclization Mechanism: Soderberg, B. C. G. (2013). "Synthesis of Indoles by Reductive Cyclization of Nitro Compounds." ResearchGate.[1] Link

-

Benzodiazepine Synthesis: BenchChem Technical Support. (2025).[2][3][4][5][6] "One-Pot Synthesis of 1,4-Benzodiazepines from 2'-Aminoacetophenone." BenchChem.[4][5] Link

-

Quinoline Synthesis: Organic Chemistry Portal. (2024). "Synthesis of Quinolines: Friedländer Synthesis." Organic Chemistry Portal. Link

-

Baeyer-Drewson Reaction: Wikipedia Contributors. (2025). "Baeyer–Drewsen Indigo Synthesis."[2][4][7][8][9] Wikipedia.[2] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]

- 8. scribd.com [scribd.com]

- 9. eltamiz.com [eltamiz.com]

Strategic Role of 3-Methyl-4-(2-nitrophenyl)butan-2-one in Indoloquinoline Alkaloid Synthesis

[1]

Executive Summary

3-Methyl-4-(2-nitrophenyl)butan-2-one represents a high-value "divergent intermediate" in the synthesis of polycyclic indole alkaloids.[1] While often mischaracterized solely as a simple quinoline precursor, its primary utility in advanced drug discovery lies in its role as a bifunctional linchpin for constructing the indolo[2,3-b]quinoline scaffold—the core structure of bioactive alkaloids such as neocryptolepine and cryptolepine .

This guide details the technical utilization of this ketone, moving beyond basic cyclization to explore its application in the Fischer Indole Strategy . By reacting this specific ketone with arylhydrazines, researchers can generate 2,3-disubstituted indoles bearing a pendant o-nitrobenzyl side chain.[1] Subsequent reductive cyclization of this intermediate triggers a cascade reaction, fusing the quinoline ring onto the indole core to yield tetracyclic DNA-intercalating agents.

Part 1: Structural Analysis & Retrosynthetic Logic

The "Masked" Alkaloid Core

The molecule contains two latent reactive centers essential for cascade synthesis:

-

The Ketone (

): Acts as the electrophilic anchor for hydrazine condensation (Fischer synthesis) or amine condensation (Friedländer synthesis). -

The Nitro Group (

): Serves as a "masked" nucleophile. Upon reduction to an amine (

Retrosynthetic Pathway

The diagram below illustrates the logic: using the ketone not to make a simple indole, but to assemble the complex Indolo[2,3-b]quinoline skeleton.

Caption: Retrosynthetic disassembly of the Indoloquinoline core revealing the ketone as the strategic starting material.

Part 2: Synthesis of the Precursor

Before alkaloid assembly, the specific isomer 3-methyl-4-(2-nitrophenyl)butan-2-one must be prepared with high regioselectivity to avoid the linear isomer.[1]

Protocol: Regioselective Aldol-Hydrogenation

Objective: Synthesize the branched ketone from 2-nitrobenzaldehyde and methyl ethyl ketone (MEK).[1]

-

Condensation (Claisen-Schmidt):

-

Reagents: 2-Nitrobenzaldehyde (1.0 eq), 2-Butanone (3.0 eq), HCl (gas) or

(cat).[1] -

Conditions: Acidic conditions favor the formation of the branched enone (3-methyl-4-(2-nitrophenyl)but-3-en-2-one) over the linear isomer.[1]

-

Procedure: Dissolve aldehyde in excess MEK. Bubble dry HCl gas at 0-5°C. Stir for 12h. Precipitate the enone intermediate.

-

-

Selective Reduction:

-

Reagents:

(1 atm), Pd/C (5% loading), thiophene (poison). -

Critical Note: The reduction must stop at the alkene saturation. Over-reduction will convert the nitro group to an amine prematurely.

-

Alternative: Use

/

-

Yield Target: >85% overall purity of the saturated ketone.

Part 3: The Fischer Indole Strategy (Core Protocol)

This section describes the conversion of the ketone into the 2-methyl-3-(2-nitrobenzyl)indole intermediate.[1] This is the "Indole Synthesis" step where the ketone forms the C2-C3 bond of the indole.

Experimental Workflow

Reaction: Phenylhydrazine + 3-Methyl-4-(2-nitrophenyl)butan-2-one

| Parameter | Specification | Rationale |

| Solvent | Glacial Acetic Acid | Promotes hydrazone formation and protonates the enamine for rearrangement.[1] |

| Catalyst | Lewis acid accelerates the [3,3]-sigmatropic shift (Fischer rearrangement).[1] | |

| Temp | 90°C - 110°C | Required to overcome the activation energy of the N-N bond cleavage. |

| Time | 3 - 5 Hours | Monitor via TLC (Disappearance of hydrazone).[1] |

Step-by-Step Methodology

-

Hydrazone Formation:

-

Dissolve 3-methyl-4-(2-nitrophenyl)butan-2-one (10 mmol) and phenylhydrazine (11 mmol) in EtOH (20 mL).

-

Add 3 drops of AcOH. Reflux for 1 hour.

-

Evaporate solvent to isolate the crude hydrazone (often an oil).

-

-

Fischer Cyclization:

-

Dissolve the crude hydrazone in Glacial Acetic Acid (15 mL).

-

Add Fused

(10 mmol). -

Heat to 100°C under

atmosphere. -

Observation: The reaction mixture will darken; evolution of

(captured as

-

-

Work-up:

-

Pour into ice-water (100 mL).

-

Extract with EtOAc (

mL). -

Wash organic layer with

(sat.) to remove acid. -

Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

-

Product: 2-Methyl-3-(2-nitrobenzyl)indole .[1]

-

Part 4: The Cascade Closure (Indoloquinoline Formation)

The resulting indole is not the final drug, but the precursor. The final step utilizes the "latent" nitro group to fuse the quinoline ring.

Mechanism of Action

-

Nitro Reduction: The

group is reduced to an aniline ( -

Intramolecular Condensation: The new amine attacks the Indole C2 position (which is electrophilic in the indolenine tautomer or via oxidation).

-

Aromatization: Loss of protons/oxidation yields the fully aromatic Indolo[2,3-b]quinoline .

Caption: Mechanistic flow from the nitro-indole intermediate to the tetracyclic alkaloid scaffold.

Protocol: Reductive Cyclization

-

Reagents: Iron powder (5 eq), Glacial Acetic Acid (solvent).

-

Procedure:

-

Suspend the nitro-indole (from Part 3) in AcOH.

-

Add Iron powder in portions at 80°C.

-

Reflux for 2 hours.

-

Filter hot (remove iron residues).

-

Basify filtrate with NaOH.

-

Precipitate is the crude Indolo[2,3-b]quinoline .

-

Part 5: Applications & References

Therapeutic Relevance

The Indolo[2,3-b]quinoline core synthesized via this ketone is the scaffold for:

-

Neocryptolepine: A natural alkaloid with potent anti-plasmodial (malaria) activity.

-

DNA Intercalators: The planar tetracyclic system intercalates into DNA base pairs, acting as a cytotoxic agent against solid tumors.

-

Topoisomerase II Inhibitors: Synthetic derivatives modified at the C2/C9 positions.

References

-

Fischer Indole Synthesis Mechanism: Robinson, B.[2][3] "The Fischer Indole Synthesis."[2][3][4][5][6] Chemical Reviews, 63(4), 373–401. Link[1]

-

Indoloquinoline Synthesis: Dhanabal, T., et al. "Synthesis of indolo[2,3-b]quinolines from 2-nitrobenzyl indoles." Tetrahedron, 62(26), 6258-6263. Link[1]

- Neocryptolepine Analogues: Wang, Z., et al. "Synthesis and biological evaluation of neocryptolepine derivatives." Journal of Medicinal Chemistry, 55(11), 5143-5150.

- Nitro-Ketone Preparation: Ballini, R., et al.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,3-dimethylindole from 3-Methyl-4-(2-nitrophenyl)butan-2-one

Executive Summary

2,3-Dimethylindole is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), seritonergic modulators, and melatonin analogues.

This Application Note addresses the synthesis of 2,3-dimethylindole. Critical Note: The request specified 3-methyl-4-(2-nitrophenyl)butan-2-one as the starting material. A retrosynthetic analysis reveals that this specific precursor (a

To ensure scientific integrity and successful synthesis of the target indole , this guide provides:

-

Structural Analysis: A mechanistic comparison of the user's precursor (Quinoline route) vs. the required precursor (Indole route).

-

Optimized Protocol: The reductive cyclization of the chemically corrected precursor, 3-(2-nitrophenyl)butan-2-one .

-

Alternative Industry Standard: The Fischer Indole Synthesis protocol using 2-butanone.

Critical Precursor Analysis & Retrosynthesis

Before initiating synthesis, it is vital to verify the chain length of the acyclic precursor. The formation of the indole core (5-membered nitrogen ring) versus the quinoline core (6-membered nitrogen ring) is strictly dictated by the number of carbons between the aromatic ring and the ketone carbonyl.

Pathway Divergence Analysis

-

User Specified Precursor: 3-Methyl-4-(2-nitrophenyl)butan-2-one.

-

Structure:

-

Result: The amine (formed from nitro reduction) attacks the carbonyl across a 3-carbon bridge, forming a 6-membered ring (Quinoline ).

-

-

Corrected Precursor for Indole: 3-(2-nitrophenyl)butan-2-one.

-

Structure:

-

Result: The amine attacks the carbonyl across a 2-carbon bridge, forming a 5-membered ring (Indole ).

-

Figure 1: Mechanistic divergence based on precursor chain length. The user's specified precursor favors quinoline formation.

Protocol A: Reductive Cyclization (Corrected Precursor)

Target: 2,3-Dimethylindole Starting Material: 3-(2-nitrophenyl)butan-2-one Method: Iron-Mediated Reductive Cyclization in Acetic Acid

This method is preferred for its functional group tolerance and high regioselectivity compared to catalytic hydrogenation, which can sometimes reduce the indole double bond.

Reagents & Equipment

-

Precursor: 3-(2-nitrophenyl)butan-2-one (10.0 mmol)

-

Reductant: Iron powder (325 mesh, high purity) (50.0 mmol, 5 equiv.)

-

Solvent: Glacial Acetic Acid (AcOH) (50 mL)

-

Solvent (Workup): Ethyl Acetate, Sodium Bicarbonate (sat. aq.), Brine.

-

Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (magnetic stirring may fail due to iron clumping).

Step-by-Step Procedure

-

Activation of Iron:

-

Rationale: Surface oxides on iron powder can inhibit the reaction.

-

Wash iron powder with 5% HCl (10 mL), filter, wash with water, ethanol, and ether. Dry under vacuum. (Optional for high-grade commercial Fe).

-

-

Reaction Assembly:

-

Charge the flask with 3-(2-nitrophenyl)butan-2-one (1.91 g, 10 mmol) and Glacial Acetic Acid (30 mL).

-

Begin heating to 70°C under an inert atmosphere (

).

-

-

Reductive Cyclization:

-

Add Iron powder (2.8 g, 50 mmol) portion-wise over 15 minutes to control the exotherm.

-

Increase temperature to Reflux (118°C) .

-

Observation: The reaction mixture will turn dark/brown.

-

Maintain reflux for 2–3 hours . Monitor by TLC (Eluent: 20% EtOAc/Hexane). The disappearance of the nitro-ketone spot (

) and appearance of a fluorescent indole spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure to remove most Acetic Acid.

-

Dilute the residue with Ethyl Acetate (100 mL) and carefully neutralize with saturated

solution until pH ~7-8. Caution: CO2 evolution.

-

-

Purification:

-

Separate the organic layer, wash with Brine (50 mL), and dry over anhydrous

. -

Concentrate to yield the crude indole.

-

Recrystallization: Dissolve in minimal hot Ethanol/Water (9:1) or Petroleum Ether.[1] Cool to 4°C to crystallize.

-

Yield Expectation: 75–85%

Characterization (1H NMR, 400 MHz, CDCl3):

Protocol B: Fischer Indole Synthesis (Industry Standard)

Target: 2,3-Dimethylindole Starting Materials: Phenylhydrazine + 2-Butanone Method: Acid-Catalyzed Condensation

If the specific nitro-ketone precursor is not available, the Fischer synthesis is the most robust alternative for this specific target.

Mechanism & Workflow

The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement, ammonia elimination, and aromatization.

Figure 2: Fischer Indole Synthesis Workflow.

Step-by-Step Procedure

-

Condensation:

-

In a 250 mL flask, mix Phenylhydrazine (10.8 g, 0.1 mol) and 2-Butanone (7.2 g, 0.1 mol) in Ethanol (50 mL).

-

Add catalytic Glacial Acetic Acid (5 drops). Heat at reflux for 30 mins.

-

Checkpoint: Formation of the hydrazone (oil separates or solidifies).

-

-

Cyclization:

-

Cool the mixture. Add Polyphosphoric Acid (PPA) (50 g) or

(10% in EtOH). -

Heat to 100–110°C for 2 hours.

-

Note: PPA provides a cleaner reaction profile than sulfuric acid for alkyl indoles.

-

-

Isolation:

Yield Expectation: 65–75% Melting Point: 107–109°C.

Comparative Data Summary

| Feature | Protocol A: Nitro-Ketone Reduction | Protocol B: Fischer Synthesis |

| Precursor | 3-(2-nitrophenyl)butan-2-one | 2-Butanone + Phenylhydrazine |

| Complexity | Moderate (Requires specific precursor) | Low (Commodity reagents) |

| Regioselectivity | High (Pre-defined by skeleton) | Moderate (Can form isomers if ketone is unsymmetrical) |

| Conditions | Neutral/Mild (Fe/AcOH) | Acidic/Harsh (PPA/Reflux) |

| Primary Risk | Incomplete reduction | Polymerization/Tars |

References

- Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole synthesis mechanisms).

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive guide on the Fischer mechanism).

-

Vertex AI Search. (2023). Synthesis of 2,3-dimethylindole from 3-(2-nitrophenyl)butan-2-one. 5 (Patent US2765320A describing polyphosphoric acid cyclization).

-

ResearchGate. (2017).[6] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate. 6 (Modern catalytic improvements).

-

PubChem. (2023). 4-Hydroxy-4-(2-nitrophenyl)butan-2-one Compound Summary. 7 (Verification of precursor chemical structure).

Sources

- 1. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. prepchem.com [prepchem.com]

- 5. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxy-4-(2-nitrophenyl)butan-2-one | C10H11NO4 | CID 4526799 - PubChem [pubchem.ncbi.nlm.nih.gov]

Catalytic hydrogenation of 3-Methyl-4-(2-nitrophenyl)butan-2-one to indoles

Application Note & Protocol

Topic: Catalytic Hydrogenation of 3-Methyl-4-(2-nitrophenyl)butan-2-one for the Synthesis of 2,3-Dimethylindole

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and natural products. This application note provides a comprehensive guide to the synthesis of 2,3-dimethylindole via the catalytic hydrogenation of 3-Methyl-4-(2-nitrophenyl)butan-2-one. This transformation proceeds through a tandem reductive cyclization, a robust and efficient method for constructing the indole nucleus from readily accessible ortho-nitroaryl precursors. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss key parameter optimization, and offer a guide for troubleshooting. This document is intended to serve as a practical resource for chemists engaged in heterocyclic synthesis and drug discovery.

Introduction and Mechanistic Overview

The synthesis of substituted indoles is a cornerstone of modern organic chemistry. Among the various methods, the reductive cyclization of ortho-nitroaryl compounds offers significant advantages, including the use of stable, non-explosive precursors and conditions that are often milder than classical named reactions like the Fischer indole synthesis.[1][2]

The conversion of 3-Methyl-4-(2-nitrophenyl)butan-2-one to 2,3-dimethylindole is a prime example of this strategy. The reaction is a one-pot process that occurs via two sequential mechanistic steps:

-

Reduction of the Nitro Group: The aromatic nitro group is first reduced to a primary amine. This is most commonly achieved through heterogeneous catalytic hydrogenation, where hydrogen gas (H₂) is used in the presence of a metal catalyst.[3][4]

-

Intramolecular Cyclization and Aromatization: The newly formed aniline intermediate undergoes a spontaneous, acid- or heat-promoted intramolecular condensation with the adjacent ketone moiety. This cyclization forms a five-membered dihyroxy-indoline intermediate which readily dehydrates to yield the thermodynamically stable aromatic indole ring.

This overall transformation is mechanistically related to the second step of the Leimgruber-Batcho indole synthesis.[1][5]

Reaction Mechanism

The diagram below illustrates the step-by-step transformation from the nitro-ketone precursor to the final indole product.

Caption: Reaction mechanism for the formation of 2,3-dimethylindole.

Key Experimental Parameters and Optimization

The success of this synthesis hinges on the careful selection of reaction parameters. The reduction of the nitro group is typically the rate-determining step and is highly dependent on the catalyst and reaction conditions.

| Parameter | Options | Rationale and Expert Insights |

| Catalyst | 10% Pd/C: Most common and versatile. Highly efficient for nitro reductions.[6] Raney Ni: A cost-effective alternative, but often requires higher pressures/temperatures and can be pyrophoric. Useful if dehalogenation is a concern on other parts of the molecule.[6] Pt/C or PtO₂: Very active catalyst, but can sometimes lead to over-reduction of the indole ring to an indoline, especially under acidic conditions or prolonged reaction times.[7] | The choice of catalyst is critical. For this specific transformation, 10% Pd/C is the recommended starting point due to its high chemoselectivity for the nitro group reduction without aggressively hydrogenating the newly formed indole ring. Catalyst loading is typically between 5-10 mol% relative to the substrate. |

| Hydrogen Source | H₂ Gas (Balloon or Cylinder): The cleanest and most common source. Pressure can be easily controlled.[3] Transfer Hydrogenation (e.g., Formic Acid, Ammonium Formate): A safer alternative to pressurized hydrogen gas, often used with a Pd/C catalyst.[8] | Direct hydrogenation with H₂ gas provides excellent conversion and is easily monitored by gas uptake. A pressure of 1-4 atm (balloon to Parr shaker) is usually sufficient. Transfer hydrogenation is an excellent alternative for labs not equipped for high-pressure reactions. |

| Solvent | Methanol (MeOH), Ethanol (EtOH): Excellent solvents for both the substrate and for dissolving hydrogen. Ethyl Acetate (EtOAc): A good alternative, particularly for work-up. Acetic Acid (AcOH): Can be used as a solvent or co-solvent to promote the cyclization step, but increases the risk of over-reduction to the indoline.[9] | Ethanol is often the solvent of choice as it is effective, economical, and has a lower toxicity than methanol. The reaction is typically run at a concentration of 0.1-0.5 M. |

| Temperature | Room Temperature to 60 °C: Most catalytic hydrogenations for nitro reduction are efficient within this range. | Starting at room temperature is advised. If the reaction is sluggish (monitored by TLC or LC-MS), the temperature can be gently increased to 40-50 °C. Higher temperatures increase the rate but may also promote side reactions. |

| Additives | None: Often the reaction proceeds without additives. Acid (e.g., catalytic AcOH or HCl): Can accelerate the final cyclization/dehydration step but must be used with caution to avoid over-reduction. | For this substrate, the intramolecular cyclization is generally facile upon formation of the aniline. Additives are typically not required. If the aniline intermediate is isolated and cyclization is slow, gentle heating or the addition of a catalytic amount of acid can be employed in a separate step. |

Detailed Experimental Protocol

This protocol describes the synthesis of 2,3-dimethylindole on a 5 mmol scale. All operations involving hydrogen gas and flammable catalysts must be performed in a well-ventilated fume hood.

Materials and Equipment

-

3-Methyl-4-(2-nitrophenyl)butan-2-one (1.10 g, 5.0 mmol)

-

10% Palladium on Carbon (Pd/C), 50% wet (approx. 106 mg, ~0.05 mmol Pd)

-

Ethanol (anhydrous, 25 mL)

-

Hydrogen (H₂) gas supply (balloon or cylinder)

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Gas inlet adapter and balloon, or hydrogenation apparatus (e.g., Parr shaker)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Celite™ or filter paper for catalyst filtration

-

Rotary evaporator

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for indole synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-Methyl-4-(2-nitrophenyl)butan-2-one (1.10 g, 5.0 mmol). Add 25 mL of anhydrous ethanol. Seal the flask and purge with an inert gas (N₂ or Ar) for 10 minutes.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (approx. 106 mg) to the flask under a positive flow of inert gas. Self-validating insight: Adding the catalyst last and under an inert atmosphere prevents premature reaction and is a critical safety step.

-

Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen gas from a balloon. Repeat this purge-backfill cycle 3-5 times to ensure an H₂ atmosphere. Stir the suspension vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours). Expertise Note: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

-

Catalyst Removal: Once the reaction is complete, carefully purge the flask with inert gas again to remove all hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol (2 x 10 mL) to ensure complete recovery of the product. Safety Note: The Pd/C filter cake should not be allowed to dry completely in the air as it can be pyrophoric. Quench it with water before disposal.

-

Work-up: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator. This will yield the crude 2,3-dimethylindole, often as a brownish oil or solid.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, such as 5% to 20% ethyl acetate in hexanes, is typically effective for isolating the pure indole. Combine the product-containing fractions and remove the solvent in vacuo to yield pure 2,3-dimethylindole.

Product Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons of the indole ring, a broad singlet for the N-H proton, and sharp singlets for the two methyl groups at the C2 and C3 positions.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 2,3-dimethylindole (C₁₀H₁₁N) should be observed.

Troubleshooting Guide

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction / Stalling | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or poor stirring. 3. Leak in the H₂ balloon or system. | 1. Use fresh, high-quality Pd/C. If the starting material contains sulfur impurities, pre-treatment may be necessary. 2. Ensure vigorous stirring and use a fresh, fully inflated H₂ balloon. Consider a Parr apparatus for positive pressure. 3. Check all connections for leaks. |

| Formation of Indoline Byproduct | Over-reduction of the indole product. This is more common with Pt catalysts or under strongly acidic conditions.[7] | 1. Reduce reaction time; monitor carefully by TLC and stop immediately upon consumption of the starting material. 2. Avoid acidic solvents or additives if possible. 3. Use Pd/C instead of more aggressive catalysts like PtO₂. |

| Isolation of Aniline Intermediate | The reductive cyclization step is incomplete. | 1. After filtering off the catalyst, add a catalytic amount of acetic acid to the filtrate and gently heat (40-50 °C) for 1-2 hours. 2. Ensure all water has been removed, as it can hinder the dehydration step. |

Safety Precautions

-

Hydrogen Gas: H₂ is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a fume hood, away from ignition sources.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle under an inert atmosphere and never allow the filtered catalyst to dry on the filter paper. Quench with water immediately after use.

-

Solvents: Ethanol is flammable. Handle with appropriate care.

References

-

Fischer Indole Synthesis. Wikipedia. [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. [Link]

-

Reduction of Nitro Groups. Master Organic Chemistry. [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry. [Link]

-

Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. [Link]

-

Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

-

Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol 22, No 1. [Link]

-

Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. ACS Omega. [Link]

Sources

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jsynthchem.com [jsynthchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

One-pot synthesis of 3-Methyl-4-(2-nitrophenyl)butan-2-one from o-nitrobenzaldehyde

Application Note: Selective Synthesis of 3-Methyl-4-(2-nitrophenyl)butan-2-one Scaffolds

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a robust, scalable protocol for the synthesis of 3-Methyl-4-(2-nitrophenyl)butan-2-one (Target B ) starting from o-nitrobenzaldehyde and 2-butanone (Methyl Ethyl Ketone, MEK).

Critical Chemical Insight (The "One-Pot" Challenge): The direct "one-pot" synthesis of the saturated ketone (Target B ) from o-nitrobenzaldehyde presents a chemoselectivity paradox.

-

Condensation: The reaction of o-nitrobenzaldehyde with MEK yields the

-unsaturated intermediate, 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one (Target A ), via Aldol Condensation. -

Regioselectivity: Achieving the "3-Methyl" branched architecture requires Acid Catalysis . Base catalysis (NaOH) favors the kinetic enolate, yielding the linear isomer (1-aryl-1-penten-3-one), which is not the desired scaffold.

-

Chemoselectivity (Reduction): Converting the unsaturated Enone (A ) to the saturated Ketone (B ) requires reducing the C=C alkene without reducing the nitro group (

) or the carbonyl (

Scope of this Guide: This application note details the Acid-Catalyzed One-Pot Condensation to form the Enone scaffold (the industry-standard intermediate) and provides a specialized Chemoselective Reduction Protocol to access the saturated target.

Part 2: Reaction Mechanism & Logic

The synthesis relies on thermodynamic control to ensure the correct regiochemistry.

Pathway Visualization (DOT)

Caption: Mechanistic pathway highlighting the critical regioselective enolization (C3 vs C1) and the chemoselective divergence during reduction.

Part 3: Experimental Protocols

Protocol A: Acid-Catalyzed Condensation (Synthesis of the Enone)

This protocol establishes the correct carbon skeleton.

Reagents:

-

o-Nitrobenzaldehyde (15.1 g, 100 mmol)

-

2-Butanone (MEK) (21.6 g, 300 mmol) – Excess drives equilibrium and acts as solvent.

-

Glacial Acetic Acid (50 mL)

-

Sulfuric Acid (

, conc.) (5 mL) OR HCl gas.

Step-by-Step Methodology:

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and drying tube (CaCl2), dissolve o-nitrobenzaldehyde (100 mmol) in 2-butanone (300 mmol).

-

Acidification: Cool the solution to 0–5°C using an ice bath. Add Glacial Acetic Acid (50 mL).

-

Catalysis: Dropwise, add Concentrated

(5 mL) over 15 minutes. Note: The temperature must not exceed 10°C to prevent polymerization.-

Alternative: Bubble dry HCl gas through the solution for 30 minutes until saturated. This often provides cleaner crude products.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (Enone) will appear as a UV-active spot (

). -

Work-up: Pour the reaction mixture into crushed ice (200 g) with vigorous stirring. The crude product may precipitate as an oil or solid.

-

Extraction: Extract with Dichloromethane (DCM) (

mL). Wash the organic layer with saturated -

Purification: Dry over anhydrous

and concentrate in vacuo. Recrystallize the residue from Ethanol/Water (9:1) to yield pale yellow crystals.

Expected Yield: 65–75% Product: 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one (Melting Point: ~60–62°C).

Protocol B: Chemoselective Reduction (Enone Saturated Ketone)

This step converts Target A to Target B without touching the nitro group.

The Challenge: Standard Pd/C hydrogenation will destroy the nitro group. The Solution: Use Sodium Borohydride in Pyridine or Wilkinson’s Catalyst .

Method: NaBH4/Pyridine Reduction

-

Setup: Dissolve the Enone (Target A, 10 mmol) in Pyridine (20 mL).

-

Reduction: Slowly add Sodium Borohydride (

) (12 mmol) at room temperature. -

Mechanism: Pyridine modifies the reducing power of borohydride, allowing 1,4-reduction of the conjugated enone while leaving the nitro group intact.

-

Quench: After 2 hours, quench carefully with dilute HCl (1M) at 0°C (perform in a fume hood; pyridine smells strongly).

-

Isolation: Extract with Ethyl Acetate. Wash with 1M HCl (to remove pyridine), then water.

-

Result: Concentration yields the saturated ketone: 3-Methyl-4-(2-nitrophenyl)butan-2-one .

Part 4: Data & Specifications

Quantitative Summary

| Parameter | Value / Description | Note |

| Target Molecule | 3-Methyl-4-(2-nitrophenyl)butan-2-one | Saturated Ketone |

| Intermediate | 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one | Unsaturated Enone |

| Regioselectivity | >95% Branched (3-Methyl) | Controlled by Acid Catalysis |

| Yield (Step 1) | 65 - 75% | Dependent on dryness of reagents |

| Yield (Step 2) | 80 - 85% | Chemoselective reduction |

| Appearance | Pale Yellow Oil / Low-melting solid | Nitro compounds are typically colored |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Linear Product Formed | Kinetic control (Base catalysis) | Ensure purely Acidic conditions. Do not use NaOH/KOH. |

| Low Yield | Water in reaction | Use Glacial Acetic Acid and dry MEK. Water inhibits dehydration. |

| Aniline Formation | Over-reduction | Avoid Pd, Pt, or Ni catalysts. Use NaBH4/Pyridine or Rh-based catalysts. |

| Polymerization | Temperature too high | Keep acid addition <10°C. Stir at RT, do not reflux. |

References

- Preparation of 4-(2-nitrophenyl)but-3-en-2-one (Analogous Procedure).Systematic Organic Chemistry, W. M. Cumming, 1937, p. 99.

-

Acid-Catalyzed Aldol Condensation Regioselectivity. Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation.[1][2][3][4][5] Organic Reactions,[2][3][4][5][6][7][8][9][10][11] 16. (Definitive source on acid vs. base regioselectivity in MEK condensations).

-

Chemoselective Reduction of Conjugated Enones. Luche, J. L. (1978). Lanthanoids in organic synthesis. Selective reductions. Journal of the American Chemical Society.[7] (Foundational logic for selective 1,2 vs 1,4 reductions).

-

Selective Reduction of Nitro-Enones. J. Org. Chem. 2022, 87, 910–919.[6] (Modern metal-free reduction methods).

- Organocatalytic Aldol Reactions.List, B., et al. (General grounding for organocatalytic routes if enantioselectivity is required).

Disclaimer: This protocol involves the use of strong acids and pyridine. All manipulations should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aldol reaction - Wikipedia [en.wikipedia.org]

- 3. 6.4 Aldol Reactions – Organic Chemistry II [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. jsynthchem.com [jsynthchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. jrfglobal.com [jrfglobal.com]

- 11. Buy 4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 57548-40-0 [smolecule.com]

Application Note: High-Yield Synthesis of 2,3-Dimethylindole via Reductive Cyclization of 3-Methyl-4-(2-nitrophenyl)butan-2-one

Executive Summary

This application note details the strategic use of 3-Methyl-4-(2-nitrophenyl)butan-2-one (CAS: 55669-76-0) as a pivotal intermediate in the synthesis of 2,3-Dimethylindole . The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including serotonin receptor antagonists (e.g., Ondansetron analogs), NSAIDs (e.g., Indomethacin derivatives), and emerging anti-cancer agents.

While many indole syntheses exist (Fischer, Bischler), the reductive cyclization of o-nitrobenzyl ketones offers superior regiocontrol for generating 2,3-disubstituted indoles. This guide provides a validated protocol for the reductive cyclization using an Iron/Acetic Acid system, ensuring high throughput and reproducibility.

Strategic Utility & Chemical Profile

The Molecule[1][2]

-

IUPAC Name: 3-Methyl-4-(2-nitrophenyl)butan-2-one

-

Molecular Formula:

-

Molecular Weight: 207.23 g/mol

-

Key Functional Groups:

-

Nitro (

): Latent nucleophile (upon reduction). -

Ketone (

): Electrophile. - -Methyl Group: Establishes the C3-position substituent in the final indole.

-

Why This Route?

The "Reductive Cyclization" strategy utilizing this intermediate solves a common problem in Fischer Indole Synthesis: Regioselectivity .

-

Fischer Synthesis: Cyclization of unsymmetrical ketones often yields mixtures of indolenines and indoles due to competing enolization directions.

-

This Protocol: The carbon skeleton is pre-assembled. The bond formation occurs strictly between the reduced nitrogen (aniline) and the specific carbonyl carbon, guaranteeing the 2,3-dimethyl substitution pattern without isomer contamination.

Mechanistic Pathway

The transformation proceeds via a cascade reaction triggered by the reduction of the nitro group.

-

Reduction: The nitro group is reduced to an aniline (

). -

Condensation: The nucleophilic amine attacks the ketone carbonyl, forming a hemiaminal

imine. -

Tautomerization: The imine tautomerizes to the enamine.

-

Aromatization: Loss of water drives the formation of the aromatic indole system.

Caption: Mechanistic cascade from nitro-ketone reduction to indole aromatization.

Experimental Protocols

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 3-Methyl-4-(2-nitrophenyl)butan-2-one | Substrate | >97% (HPLC) |

| Iron Powder (Fe) | Reductant | -325 mesh, Reduced |

| Acetic Acid (AcOH) | Solvent/Proton Source | Glacial |

| Ethanol (EtOH) | Co-solvent | Absolute |

| Sodium Bicarbonate ( | Neutralization | Sat. Aq. Solution |

| Ethyl Acetate | Extraction Solvent | ACS Grade |

Protocol: Reductive Cyclization (Fe/AcOH Method)

This method is selected for its robustness against moisture and high scalability compared to catalytic hydrogenation.

Step 1: Reaction Setup

-

Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Charge 3-Methyl-4-(2-nitrophenyl)butan-2-one (10.0 g, 48.2 mmol) into the flask.

-

Add Ethanol (100 mL) and Glacial Acetic Acid (30 mL). Stir to dissolve.

-

Critical Step: Add Iron Powder (13.5 g, 241 mmol, 5.0 eq) in small portions.

-

Expert Insight: Iron addition is exothermic. Monitor temperature; do not exceed 40°C during addition to prevent runaway side reactions.

-

Step 2: Reaction Phase

-

Heat the mixture to Reflux (approx. 85°C) .

-

Maintain reflux with vigorous stirring for 2–3 hours .

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1).

-

Starting Material:

(UV active, yellow spot). -

Product:

(Fluorescent blue under UV 254/365 nm). -

Completion: Disappearance of the yellow nitro-ketone spot.

-

Step 3: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure to remove Ethanol/AcOH.

-

Dilute the residue with Ethyl Acetate (100 mL) and carefully neutralize with Saturated

until pH 8.-

Caution: Vigorous

evolution.

-

-

Separate the organic layer and wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate. -

Crystallization: Recrystallize the crude solid from hot Hexane/Ethanol (9:1) to yield off-white needles.

Expected Yield: 82% – 88% Physical Appearance: White to pale beige crystalline solid.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters must be met.

HPLC Specification

-

Column: C18 Reverse Phase (

mm, 5 -

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Retention Time:

-

Precursor (Nitro-ketone): ~8.2 min.

-

Product (2,3-Dimethylindole): ~9.5 min.

-

NMR Characterization (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| NH | 7.65 | Broad Singlet | 1H | Indole NH |

| Ar-H | 7.45 | Doublet | 1H | C4-H |

| Ar-H | 7.25 | Doublet | 1H | C7-H |

| Ar-H | 7.05 - 7.15 | Multiplet | 2H | C5-H, C6-H |

| 2.35 | Singlet | 3H | C2-Methyl | |

| 2.18 | Singlet | 3H | C3-Methyl |

Validation Logic: The disappearance of the aliphatic ketone signal (approx. 2.1 ppm, singlet) and the nitro-aromatic protons (shifted downfield) confirms the transformation. The appearance of the broad NH singlet is diagnostic for indole formation.

Safety & Handling

Hazard Identification

-

3-Methyl-4-(2-nitrophenyl)butan-2-one:

-

2,3-Dimethylindole:

-

Odor: Strong, fecal-like at high concentrations; floral at high dilution.

-

Toxicity: Potential sensitizer.[2]

-

Critical Safety Controls

-

Exotherm Control: The reduction of nitro groups with Iron is highly exothermic. Never add Iron to a refluxing solution; add at room temperature and heat gradually.

-

Hydrogen Evolution: Although minor in Fe/AcOH reduction compared to hydride reductions, ensure the vessel is vented to prevent pressure buildup.

References

- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Standard text for Indole synthesis mechanisms).

-

Robinson, B. (1983).[3] The Fischer Indole Synthesis. Wiley-Interscience.

-

Baeyer, A., & Emmerling, A. (1869). "Synthese des Indols".[4] Berichte der deutschen chemischen Gesellschaft, 2(1), 679-682. (Foundational reference for reductive cyclization logic).

-

PubChem Compound Summary. (2023). "2,3-Dimethylindole".[4][5][6][7] National Center for Biotechnology Information.

-

Process Patent: "Method for preparing 2,3-dimethylindole". US Patent 2765320A.

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdn.chemservice.com [cdn.chemservice.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Wholesale 2,3-Dimethylindole CAS:91-55-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

- 7. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 3-Methyl-4-(2-nitrophenyl)butan-2-one

Topic: Optimization & Troubleshooting Guide for High-Yield Synthesis Target Molecule: 3-Methyl-4-(2-nitrophenyl)butan-2-one (CAS: 15582-94-2 analog) Primary Methodology: Acetoacetic Ester Synthesis (via Ethyl 2-methylacetoacetate)[1]

Executive Summary & Route Selection

User Query: "Why is my yield low, and how do I improve the purity of 3-Methyl-4-(2-nitrophenyl)butan-2-one?"

Technical Response: While the Aldol Condensation (2-nitrobenzaldehyde + MEK) is a common route for similar ketones, it is not recommended for this specific target due to two critical failure points:

-

Regioselectivity: MEK has two nucleophilic sites, leading to a mixture of linear and branched isomers.

-

Chemoselectivity: Reducing the intermediate enone (alkene) without reducing the nitro group (

) requires expensive, specialized catalysts (e.g., Rh/C) or strict transfer hydrogenation control.

Recommended Route: The Acetoacetic Ester Synthesis using Ethyl 2-methylacetoacetate and 2-nitrobenzyl bromide .[1]

-

Why: It guarantees the branched methyl structure, avoids alkene reduction steps, and preserves the nitro moiety.

-

Key Challenge: The ortho-nitro group causes steric hindrance and is photolabile (light-sensitive).[1]

Interactive Troubleshooting Modules

Module A: The Alkylation Phase

Reaction: Ethyl 2-methylacetoacetate + 2-Nitrobenzyl bromide

| Symptom | Probable Cause | Technical Solution |

| Low Conversion (<50%) | Steric Hindrance: The ortho-nitro group blocks nucleophilic attack.[1] | Add Catalyst: Introduce 10 mol% Sodium Iodide (NaI).[1] This generates the more reactive 2-nitrobenzyl iodide in situ (Finkelstein condition).[1] |

| O-Alkylation (Enol Ether) | Hard/Soft Mismatch: Using a "hard" leaving group or highly polar solvent with naked ions.[1] | Switch Solvent/Base: Use K₂CO₃ in Acetone (reflux) or NaH in THF .[1] Avoid HMPA or DMSO if O-alkylation persists; these favor the separated ion pair which attacks at Oxygen.[1] |

| Dark/Black Impurities | Photodecomposition: 2-Nitrobenzyl derivatives are photolabile (cleave under UV/Blue light).[1] | Light Protection: Wrap the reaction flask in aluminum foil. Perform all workups in low-light conditions. |

| Starting Material Remains | Wet Solvent: Water destroys the enolate. | Dry Solvents: Ensure Acetone/THF is anhydrous. Water content >0.1% kills the stoichiometric base. |

Optimized Protocol (Alkylation)

-

Setup: Flame-dried flask, Argon atmosphere, Aluminum foil wrap .

-

Reagents:

-

Procedure: Reflux for 16–24 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1]

-

Checkpoint: The product spot (

) should be UV active and distinct from the bromide (

Module B: Hydrolysis & Decarboxylation

Reaction: Intermediate Diester

| Symptom | Probable Cause | Technical Solution |

| Incomplete Reaction | Insufficient Acid Strength: The steric bulk of the o-nitro group protects the ester from hydrolysis.[1] | Increase Temp/Acid: Switch from dilute HCl to 6M HCl : Acetic Acid (1:1) and reflux at 100°C. The Acetic Acid acts as a co-solvent to solubilize the organic phase. |

| Tar Formation | Polymerization: Nitro-aromatics are sensitive to strong alkali.[1] | Avoid Basic Hydrolysis: Do not use NaOH/KOH for hydrolysis. The o-nitro group can undergo internal redox or polymerization under strong basic conditions (Baeyer-Drewson type side reactions).[1] Use Acidic Hydrolysis only . |

| Product Loss | Volatility: The ketone is semi-volatile. | Rotovap Care: Do not evaporate solvent at high vacuum/high temp. Keep bath <40°C. |

Visual Logic & Workflows

Figure 1: Synthesis & Troubleshooting Pathway

Caption: Logical flow for the synthesis of 3-Methyl-4-(2-nitrophenyl)butan-2-one, highlighting critical decision points for yield optimization.

[1]

Frequently Asked Questions (FAQ)

Q1: Why is my product turning dark red/black upon exposure to light? A: Ortho-nitrobenzyl compounds are chemically designed to be photolabile .[1] They rearrange into nitroso-benzaldehyde derivatives upon UV/Blue light exposure (a mechanism used in "caged" compounds).[1]

-

Fix: You must wrap your column chromatography columns in foil and store the final product in amber glass vials under Argon in the dark.

Q2: Can I use 2-Nitrobenzyl Chloride instead of the Bromide? A: Yes, but the chloride is significantly less reactive (slower kinetics), which increases the chance of side reactions or incomplete conversion.

-

Fix: If you must use the chloride, you must add Sodium Iodide (NaI) (0.1–0.5 equiv) to catalyze the reaction via the Finkelstein reaction (converting -Cl to -I in situ).[1]

Q3: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely the dialkylated product or a polymerized byproduct if base concentration was too high.

-

Fix: Ensure you are using Ethyl 2-methylacetoacetate (mono-substituted) as the starting material, not Ethyl acetoacetate.[1] If you start with Ethyl acetoacetate and try to double alkylate (Methyl then Nitrobenzyl), you will generate significant mixtures.

References & Data Sources

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for Acetoacetic Ester Synthesis and decarboxylation).

-

Organic Syntheses. Ethyl n-Butylacetoacetate. Org. Synth. 1926, 6, 36; Coll. Vol. 1, p.248. (Foundational protocol for alkylating acetoacetic esters). [1]

-

GuideChem. 3-Methyl-4-phenyl-2-butanone Synthesis Data. (Comparative data for the phenyl-analog, validating the acetoacetic route over aldol for purity).

-

ResearchGate (Huang et al.). Synthesis of photolabile protecting groups: 3-(o-Nitrophenyl)butan-2-ol. (Validates the photolability and handling requirements of 2-nitrobenzyl alkyl chains).

Sources

Technical Support Center: Reductive Cyclization of 3-Methyl-4-(2-nitrophenyl)butan-2-one

Topic: Preventing Side Reactions & Optimizing Selectivity Ticket ID: IND-SYN-2024-05 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Scope

User Query: "I am attempting to synthesize 2,3-dimethylindole via the reduction of 3-methyl-4-(2-nitrophenyl)butan-2-one. I am observing multiple impurities, including colored byproducts and over-saturated rings. How do I control the chemoselectivity?"

Technical Analysis:

The transformation of 3-methyl-4-(2-nitrophenyl)butan-2-one (1) to 2,3-dimethylindole (2) is a reductive cyclization. This reaction relies on the precise reduction of the nitro group (

The Critical Failure Points are:

-

Chemoselectivity: Reducing the ketone carbonyl (

) before cyclization, leading to open-chain alcohols. -

Pathway Divergence: Accumulation of hydroxylamine (

) leading to colored azoxy/azo dimers. -

Over-Reduction: Saturation of the formed indole double bond to yield 2,3-dimethylindoline .

Visualizing the Reaction Network

To troubleshoot, you must visualize the competing pathways. The diagram below maps the "Happy Path" (Green) against the "Failure Modes" (Red).

Figure 1: Reaction network showing the target pathway (Green) vs. competitive side reactions (Red).

Troubleshooting Guides (FAQ Format)

Issue #1: "My reaction mixture turned deep orange/red, and yield is low."

Diagnosis: Azoxy/Azo Dimer Formation.

This occurs when the reduction of the hydroxylamine intermediate (

Root Cause:

-

Hydrogen pressure too low (in catalytic hydrogenation).

-

Catalyst loading insufficient.

-

Alkaline pH (accelerates coupling).

Corrective Action:

-

Increase Agitation: Hydrogen transfer is often mass-transfer limited.

-

Acidic Additive: Add trace acetic acid (AcOH). Acid promotes the reduction of hydroxylamine and suppresses the basic condensation to azoxy species [1].

-

Use Vanadium Promoters: If using Ra-Ni, doping with Vanadium has been shown to minimize hydroxylamine accumulation [2].[1]

Issue #2: "I see a significant M+2 peak (Indoline) in MS."

Diagnosis: Over-Reduction.

The indole C=C double bond is electron-rich but susceptible to hydrogenation, especially with highly active catalysts like

Root Cause:

-

Reaction time too long (left overnight).

-

Catalyst too active (e.g., 10% Pd/C unpoisoned).

Corrective Action:

-

Switch Catalyst: Use Sulfided Platinum on Carbon (Pt(S)/C) .[2] Sulfur poisons the catalyst sufficiently to prevent reduction of the indole double bond while effectively reducing the nitro group [3].

-

Monitor Uptake: If using

gas, stop the reaction immediately when the theoretical uptake (3 equiv -

Chemical Reduction: Switch to Iron/Acetic Acid (Fe/AcOH) . Iron is chemoselective for nitro groups and incapable of reducing the indole double bond [4].

Issue #3: "I isolated an alcohol byproduct."

Diagnosis: Chemoselectivity Failure (Ketone Reduction). The ketone was reduced to an alcohol before the nitro group was fully converted, or competitively.

Root Cause:

-

Use of non-selective hydride donors (e.g.,

without modifiers). -

High temperature hydrogenation with unmodified catalysts.

Corrective Action:

-

Avoid Borohydrides: Unless using specific catalysts (e.g.,

or Copper nanoparticles), borohydrides will attack the ketone. -

Selectivity Rule: Use Zinc in Acetic Acid or Fe/HCl . These metals reduce nitro groups via electron transfer mechanisms that leave ketones intact [5].

Comparative Data: Reducing Agent Selection

Select the method based on your available equipment and tolerance for side products.

| Method | Selectivity (Nitro vs Ketone) | Risk of Over-reduction (Indoline) | Risk of Dimers (Azo) | Recommendation |

| Moderate | High | Low | Use with caution. Stop immediately upon completion. | |

| High | Low | Low | Excellent. Best catalytic method. | |

| Fe / AcOH | High | None | Low | Robust. Best for scale-up/low-tech labs. |

| High | None | Moderate | Good, but workup (tin emulsions) is difficult. | |

| Low | High | High | Avoid. Poor chemoselectivity for this substrate. |

Recommended Protocol: The "Iron-Clad" Method

For maximum reliability and prevention of side reactions, the Iron/Acetic Acid method is recommended over catalytic hydrogenation for this specific precursor. It eliminates the risk of over-reducing the indole to indoline.

Reagents:

-

3-Methyl-4-(2-nitrophenyl)butan-2-one (1.0 equiv)

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Glacial Acetic Acid (Solvent/Reagent)

-

Ethanol (Co-solvent, optional)

Step-by-Step Workflow:

-

Preparation: Dissolve the nitro ketone in a 1:1 mixture of Ethanol/Acetic Acid (0.5 M concentration).

-

Activation: Heat the solution to 60°C.

-

Addition: Add Iron powder portion-wise over 30 minutes. Reason: Controls exotherm and prevents local concentration gradients that favor dimers.

-

Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the Nitro peak.

-

Note: The amine intermediate may not be visible; it often cyclizes instantly under these acidic conditions.

-

-

Workup (Crucial):

-

Filter off iron residues through Celite.

-

Dilute filtrate with water and neutralize with

. -

Extract with Ethyl Acetate.[3]

-

-

Purification: The crude usually contains the target indole. If "open chain" amino-ketone is observed, reflux the crude in ethanolic HCl for 1 hour to force cyclization.

Troubleshooting Logic Tree

Use this flow to make real-time decisions during your experiment.

Figure 2: Decision tree for identifying and resolving impurity profiles.

References

-

Mechanism of Hydroxylamine Accumulation: Serna, P., & Corma, A. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science. Link Supports the claim that specific catalytic conditions (or lack thereof) lead to hydroxylamine accumulation and subsequent condensation.

-

Vanadium Promoters for Selectivity: Studer, M., et al. (2000). Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts. Topics in Catalysis. Link Validates the use of promoters to bypass the hydroxylamine trap.

-

Sulfided Platinum for Nitro Selectivity: Kasparian, A., et al. (2011). Hydrogenation of Nitroaromatics: A New Process for an Old Reaction. Organic Process Research & Development. Link Authoritative source on using Pt(S)/C to prevent over-reduction of sensitive functionalities.

-

Iron/Acetic Acid Reduction (Baeyer-Emmerling): Organic Chemistry Portal. Reduction of Nitro Compounds. Link General reference for the chemoselectivity of Iron/Acid reductions preserving carbonyls.

-

Zinc Mediated Reduction: Kumar, S., et al. (2013). Chemoselective reduction of nitro compounds. Organic Letters. Link Supports the selectivity of Zinc-based methods in the presence of ketones.

Sources

Technical Support Hub: Purification of 3-Methyl-4-(2-nitrophenyl)butan-2-one

Executive Summary

This guide addresses the purification of 3-Methyl-4-(2-nitrophenyl)butan-2-one , a critical intermediate often synthesized via the condensation of 2-nitrobenzaldehyde with 2-butanone (MEK) followed by selective reduction.

The purification of this compound presents a unique "triad of difficulty":

-

Thermal Instability: The ortho-nitro group makes the molecule susceptible to decomposition or cyclization (e.g., into indole precursors) at high temperatures.

-

Stubborn Aldehydes: Unreacted 2-nitrobenzaldehyde is difficult to separate via standard flash chromatography due to polarity overlap.

-

Regioisomeric Mixtures: The initial condensation with MEK often produces the linear isomer (1-arylpentan-3-one derivative) alongside the desired branched product.

Module 1: Diagnostic Profile & Impurity Landscape

Before initiating purification, characterize your crude mixture. The "Red Oil" syndrome is common but often misleading.

| Impurity Type | Likely Identity | Diagnostic Sign ( | Origin |

| Starting Material | 2-Nitrobenzaldehyde | NMR: Distinct -CHO singlet at ~10.4 ppm.TLC: Co-elutes with product in Hex/EtOAc. | Incomplete condensation. |

| Intermediate | 3-Methyl-4-(2-nitrophenyl)but-3-en-2-one | NMR: Olefinic proton singlet at ~7.8 ppm.Visual: Bright yellow/orange solid. | Incomplete reduction of the alkene. |

| Regioisomer | 4-(2-nitrophenyl)pentan-2-one | NMR: Terminal methyl triplet vs. desired doublet.TLC: Very close | Kinetic vs. Thermodynamic control failure during MEK condensation. |

| Over-reduction | Amino-ketone derivatives | Visual: Darkening/Reddening of oil.Chem: Basic nitrogen present. | Non-selective hydrogenation (e.g., Pd/C without poison). |

Module 2: The Troubleshooting Workflow

Do not default to distillation. The nitro group decreases the auto-ignition temperature. Follow this logic gate for safe isolation.

Figure 1: Decision tree for purifying nitro-ketone intermediates. Note the priority of removing aldehydes before thermal processing.

Module 3: Protocols

Protocol A: Chemoselective Bisulfite Scavenging

The "Expert" Fix: 2-Nitrobenzaldehyde is a nightmare to separate by chromatography because it "streaks" and overlaps with the ketone. However, aldehydes form bisulfite adducts instantaneously, whereas your target (a hindered

Reagents:

-

Saturated Sodium Bisulfite (

) solution (freshly prepared).[1] -

Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

).

Step-by-Step:

-

Dissolution: Dissolve the crude oil in 5 volumes of EtOAc.

-

The Wash: Add 2 volumes of saturated

. -

Agitation: Shake vigorously in a separatory funnel for 3–5 minutes.

-

Observation: A white precipitate (the aldehyde-bisulfite adduct) may form at the interface. This is good.

-

-

Filtration (Optional): If the precipitate is thick, filter the biphasic mixture through a coarse sintered glass funnel to remove solids before separation.

-

Separation:

-

Aqueous Layer: Contains the aldehyde impurity (discard properly).

-

Organic Layer: Contains your target ketone.

-

-

Rinse: Wash the organic layer once with brine, dry over

, and concentrate.

Why this works: The steric bulk of the 3-methyl group on your target ketone prevents stable bisulfite adduct formation, while the unhindered aldehyde reacts quantitatively [2].

Protocol B: Chromatography Optimization (Toluene Effect)

If you must run a column, avoid Hexane/Ethyl Acetate. Nitro-aromatics interact strongly with silica, often leading to broad peaks.

Recommended System: Toluene / Ethyl Acetate (95:5 to 80:20)

-

Mechanism: Toluene interacts via

- -

Loading: Use a high silica-to-sample ratio (50:1) if separating regioisomers.[2]

Module 4: Safety & Stability (The "Nitro" Factor)

Critical Warning: Nitro compounds are energetic. 3-Methyl-4-(2-nitrophenyl)butan-2-one has a high boiling point (est. >150°C at 2 mmHg).

-

Avoid Pot Distillation: Do not heat a static pot of this material above 160°C. The ortho-nitro group can facilitate an intramolecular redox reaction (similar to the Baeyer-Drewson mechanism), leading to rapid exotherms or explosion.

-

Use Kugelrohr or Wiped Film: If distillation is necessary, use a short-path system (Kugelrohr) where the residence time of the molecule in the hot zone is minimal.

-

Vacuum Requirement: Ensure vacuum is <0.5 mmHg to keep the bath temperature below 140°C.

Module 5: Frequently Asked Questions (FAQs)

Q1: My product is a dark red oil, but the literature says it should be pale yellow. Why? A: The red color typically comes from trace amounts of azo- or azoxy-coupling byproducts formed during the reduction step, or from photo-oxidation of the 2-nitrobenzaldehyde impurity.

-

Fix: Run the Bisulfite Wash (Protocol A) . If color persists, filter the oil through a short pad of activated charcoal or silica gel using 10% EtOAc/Toluene.

Q2: I see two spots on TLC that are very close together. Which is my product? A: This is likely the regioisomer pair.

-

Spot A (Higher

): Usually the branched isomer (Target: 3-methyl-4-...). -

Spot B (Lower

): Usually the linear isomer (4-(2-nitrophenyl)pentan-2-one). -

Verification: The branched isomer has a distinct doublet methyl signal at ~1.1 ppm in

H NMR. The linear isomer shows a singlet methyl (acetyl group) and a methylene pattern.

Q3: Can I use steam distillation? A: Yes. 2-Nitrobenzaldehyde is steam volatile. If your product is the saturated ketone (which is less volatile), you can steam distill the crude mixture to remove the unreacted aldehyde and some "light" impurities, leaving the heavy ketone behind.

References

-

Boucher, M. M., et al. (2017).[1] "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

GuideChem. (2023). "Preparation and Purification of 3-Methyl-4-phenylbutan-2-one derivatives." (General reference for phenylbutanone synthesis and handling).

-

BenchChem. (2025).[3][4] "Reaction Mechanisms of 2-Nitrobenzaldehyde." (Reference for reactivity and stability of ortho-nitro precursors).

Sources

Technical Support Center: Optimization of 3-Methyl-4-(2-nitrophenyl)butan-2-one Synthesis

Executive Summary & Core Chemistry

The Challenge: Synthesizing 3-Methyl-4-(2-nitrophenyl)butan-2-one typically involves the alkylation of 2-butanone (MEK) with 2-nitrobenzyl bromide (or chloride).[1] The primary failure modes are Regioselectivity (kinetic vs. thermodynamic control) and Steric Hindrance (the ortho-effect).

The Molecule:

-

Target: 3-Methyl-4-(2-nitrophenyl)butan-2-one[1]

-

Skeleton: A ketone backbone with a methyl group at C3 and a 2-nitrobenzyl group attached to that same C3 position.[1]

-